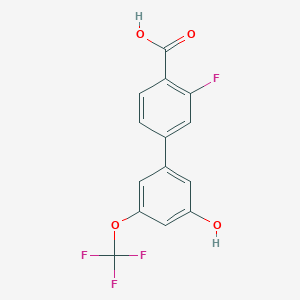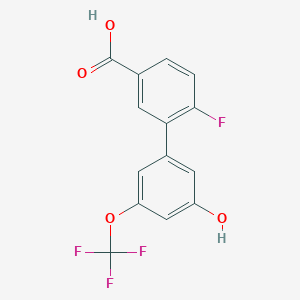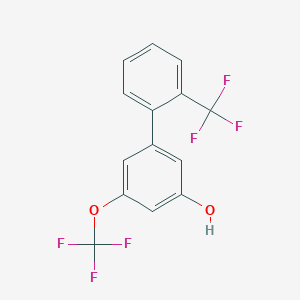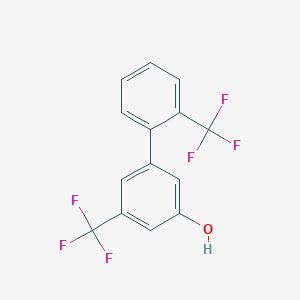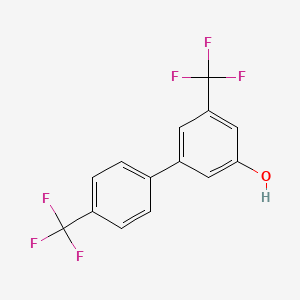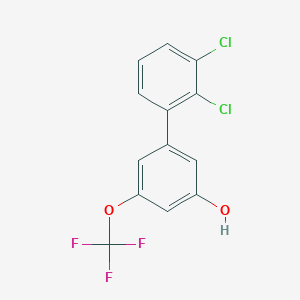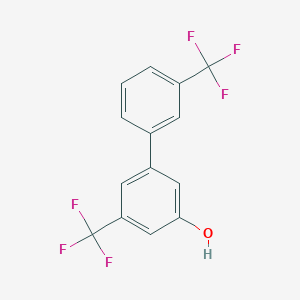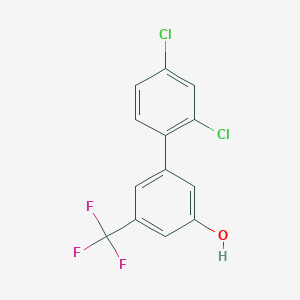
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DCPT-95) is an aromatic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 76 °C and a boiling point of 246 °C. 5-DCPT-95 is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions.
Applications De Recherche Scientifique
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds for use in drug development and in the production of biodegradable polymers. In addition, it is used as a catalyst in organic reactions, as a solvent in chromatography, and as a reagent in the synthesis of organic compounds.
Mécanisme D'action
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new bonds. It is able to do this due to its electron-withdrawing trifluoromethyl group, which increases the reactivity of the molecules it is attached to. This increased reactivity allows the molecules to form new bonds more easily, leading to the desired product.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% has not been found to have any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not interact with any known enzymes or receptors in the body. It is considered to be a safe compound for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a catalyst in organic reactions. Its electron-withdrawing trifluoromethyl group increases the reactivity of the molecules it is attached to, allowing for the formation of new bonds more easily. However, it is important to note that 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is not soluble in water and must be used in a solvent such as dichloromethane or acetonitrile.
Orientations Futures
There are numerous potential future directions for the use of 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%. It could be used as a catalyst in the synthesis of organic compounds for use in drug development, as a reagent in the production of biodegradable polymers, and as a solvent in chromatography. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it could be further studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Méthodes De Synthèse
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by reacting 2,4-dichlorophenol with trifluoromethyl iodide in the presence of an anhydrous base like potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The reaction is completed in a few hours and yields a product that is 95% pure.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBQQJAHIACRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686696 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261902-89-9 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

